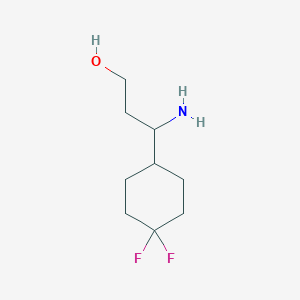
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a chemical compound with the molecular formula C9H17F2NO and a molecular weight of 193.24 g/mol It is characterized by the presence of an amino group, a difluorocyclohexyl ring, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol typically involves the following steps:
Formation of the Difluorocyclohexyl Ring: The difluorocyclohexyl ring can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines such as ammonia or primary amines.
Attachment of the Propanol Moiety: The propanol moiety can be attached through a series of reactions involving the formation of intermediates such as epoxides or halohydrins, followed by nucleophilic attack by hydroxyl-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and sulfonyl chlorides (e.g., tosyl chloride) under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted amines, amides, and sulfonamides.
科学的研究の応用
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The difluorocyclohexyl ring and amino group play crucial roles in its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol: Similar structure with an amino group at the second position.
3-Amino-3-(4,4-difluorocyclohexyl)butan-1-ol: Similar structure with an additional carbon in the propanol moiety.
3-Amino-3-(4,4-difluorocyclohexyl)propan-2-ol: Similar structure with the hydroxyl group at the second position.
Uniqueness
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorocyclohexyl ring enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-amino-3-(4,4-difluorocyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMWYJWHKWCASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CCO)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
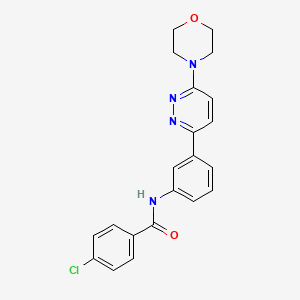

![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)
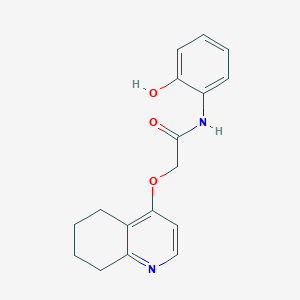
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2457324.png)
![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)
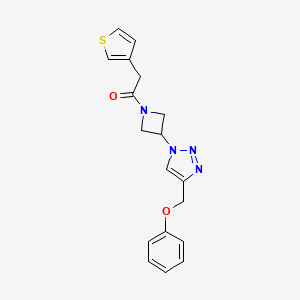
![4-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2457329.png)
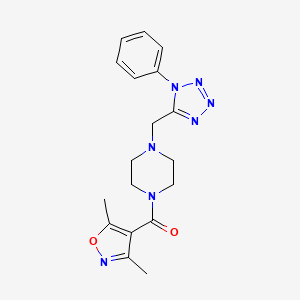
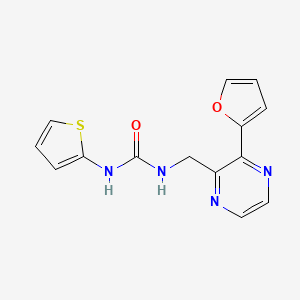
![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)
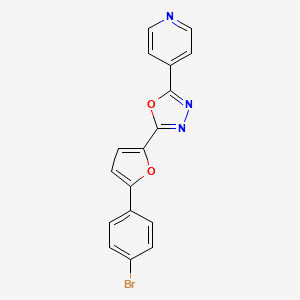
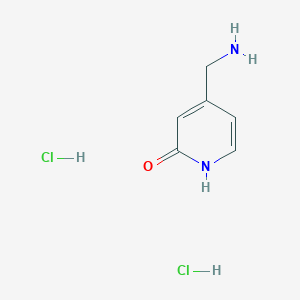
![4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B2457339.png)
